molecular formula C11H7ClN2O2 B1455133 2-(2-Chloro-5-nitrophenyl)pyridine CAS No. 879088-40-1

2-(2-Chloro-5-nitrophenyl)pyridine

Cat. No. B1455133
M. Wt: 234.64 g/mol
InChI Key: AKVCBZWZBMTKMQ-UHFFFAOYSA-N
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Patent
US09321761B2

Procedure details

4-chloro-3-(pyridin-2-yl)nitrobenzene (1.47 g, 6.26 mmol) was suspended in EtOH (35 mL), and the SnCl2 (3.87 g; 20.4 mmol) and conc. HCl (5 mL) were added and rinsed in with a further 5 mLs EtOH. The solution was placed in a 40° C. oil bath and heated to 60° C. The solution was stirred at 60° C. for 1½ hr., cooled to RT and diluted with 1 N HCl (100 mL). This solution was poured into an Et2O/1 N HCl solution (100 mL:150 mL) and extracted. The aqueous layer was diluted with EtOAc (250 mL), cooled to 0° C., and made basic with 10 N NaOH (50 mL). This solution was extracted (EtOAc, 2×), and the combined organics were washed with brine and dried over Na2SO4 and charcoal. Suction filtration through celite gave a clear colorless solution which was concentrated to yield 4-chloro-3-(pyridine-2-yl)aniline (1.21 g, 5.93 mmol, 94% yield) as a cream colored crystalline solid which was used in the next reaction without further purification.
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.Cl[Sn]Cl.Cl>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C1=NC=CC=C1
Step Two
Name
Quantity
3.87 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. for 1½ hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed in with a further 5 mLs EtOH
CUSTOM
Type
CUSTOM
Details
was placed in a 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
, cooled to RT
ADDITION
Type
ADDITION
Details
diluted with 1 N HCl (100 mL)
ADDITION
Type
ADDITION
Details
This solution was poured into an Et2O/1 N HCl solution (100 mL:150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
The aqueous layer was diluted with EtOAc (250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted (EtOAc, 2×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and charcoal
FILTRATION
Type
FILTRATION
Details
Suction filtration through celite
CUSTOM
Type
CUSTOM
Details
gave a clear colorless solution which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(N)C=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.93 mmol
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.